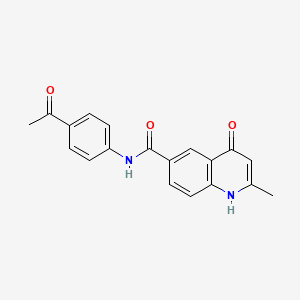
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. AQ-13 belongs to the class of quinoline derivatives and has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The purpose of
Mécanisme D'action
The mechanism of action of AQ-13 is not fully understood. However, it has been suggested that AQ-13 may exert its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication. AQ-13 may also disrupt the bacterial cell membrane by binding to lipopolysaccharides and causing membrane destabilization. In addition, AQ-13 may inhibit fungal cell wall synthesis by inhibiting β(1,3)-glucan synthase. The exact mechanism of action of AQ-13 against malaria and cancer cells is still under investigation.
Biochemical and Physiological Effects:
AQ-13 has been found to have minimal toxicity to mammalian cells and has been shown to be well-tolerated in animal studies. AQ-13 has been found to inhibit bacterial growth at low concentrations, with MIC values ranging from 0.25 to 4 μg/mL. AQ-13 has also been found to inhibit fungal growth at low concentrations, with MIC values ranging from 0.5 to 8 μg/mL. In addition, AQ-13 has been found to exhibit antimalarial activity with IC50 values ranging from 0.6 to 1.2 μM. AQ-13 has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. AQ-13 has been found to exhibit a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. AQ-13 has also been found to have minimal toxicity to mammalian cells, making it a safe compound for in vitro and in vivo studies.
However, AQ-13 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its mode of action. AQ-13 has also been found to be unstable in solution, which may affect its biological activity. In addition, AQ-13 has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
For AQ-13 research include investigating its mechanism of action, optimizing its synthesis method, developing AQ-13 analogs, and determining its in vivo efficacy.
Méthodes De Synthèse
AQ-13 can be synthesized by reacting 4-acetylphenylhydrazine with 2-methyl-6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain AQ-13 in its pure form. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
Applications De Recherche Scientifique
AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. AQ-13 has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, AQ-13 has been found to exhibit antimalarial activity against Plasmodium falciparum and anticancer activity against various cancer cell lines.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-9-18(23)16-10-14(5-8-17(16)20-11)19(24)21-15-6-3-13(4-7-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWAYRXJSZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (4-acetyl-phenyl)-amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)

![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)
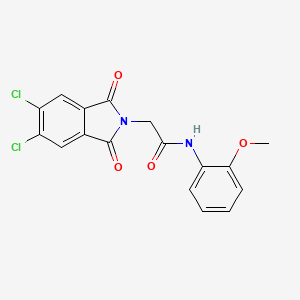
![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)
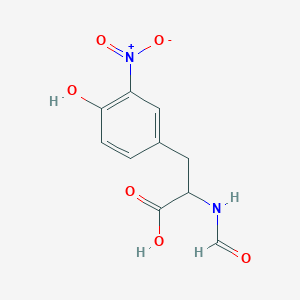
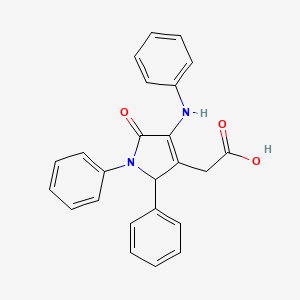
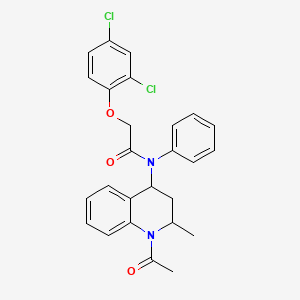
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)

